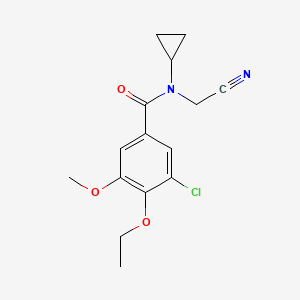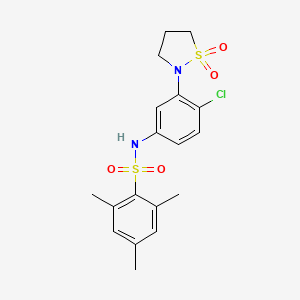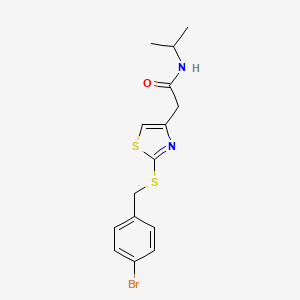
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12BrClFN3O4S2 and its molecular weight is 532.78. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity
Research has demonstrated the synthesis of novel sulfonamide derivatives, including structures similar to the compound , showing promising anticancer activity against specific cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29). For instance, certain derivatives have been identified as potent against breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ghorab et al., 2015).
Antimicrobial Activity
Sulfonamide derivatives have also been explored for their antimicrobial efficacy. Studies have synthesized and evaluated various sulfonamide-based compounds for their potential against a range of bacterial and fungal strains. For example, compounds bearing the sulfonamide moiety have shown promising antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, suggesting their application as antimicrobial agents (Darwish et al., 2014).
Enzyme Inhibition
The compound and its related derivatives have been investigated for their ability to inhibit critical enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are vital for DNA synthesis and cell proliferation. Dual inhibitors of TS and DHFR have been identified, indicating the potential of these compounds in the development of new therapeutic agents for diseases where inhibition of these enzymes is beneficial (Gangjee et al., 2008).
Molecular Docking and Pharmacological Evaluation
Molecular docking studies and pharmacological evaluations have further established the relevance of sulfonamide derivatives in the medicinal chemistry field. These studies offer insights into the interaction mechanisms of these compounds with biological targets, providing a foundation for the development of drugs with improved efficacy and specificity (Severina et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol with N-(3-chloro-4-fluorophenyl)acetamide in the presence of a suitable base.", "Starting Materials": [ "5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol", "N-(3-chloro-4-fluorophenyl)acetamide", "Suitable base" ], "Reaction": [ "To a solution of 5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol (1.0 equiv) in a suitable solvent, add N-(3-chloro-4-fluorophenyl)acetamide (1.2 equiv) and a suitable base (2.0 equiv).", "Stir the reaction mixture at room temperature for several hours until completion.", "Quench the reaction by adding water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography or recrystallization to obtain the desired compound." ] } | |
CAS RN |
893789-08-7 |
Product Name |
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide |
Molecular Formula |
C18H12BrClFN3O4S2 |
Molecular Weight |
532.78 |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H12BrClFN3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-11-3-6-14(21)13(20)7-11/h1-8H,9H2,(H,23,25)(H,22,24,26) |
InChI Key |
LEHJKXJBQMNLIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2740235.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2740237.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2740242.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2740245.png)


![2-(4-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740249.png)
![5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2740250.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2740253.png)


